6-epi-Albrassitriol

Description

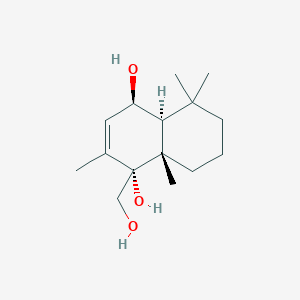

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPFZPBMMIWKKY-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Conversion of (+)-Larixol to 14,15-Bisnorlab-7-ene-6,13-dione

(+)-Larixol, a labdane diterpenoid isolated from Larix species, serves as the foundational precursor. In a two-step oxidation, the C14 and C15 methyl groups are sequentially removed, yielding 14,15-bisnorlab-7-ene-6,13-dione (Compound 9). This intermediate retains the labdane skeleton while introducing a conjugated enone system, enabling subsequent photochemical reactivity.

Norrish Type II Photochemical Degradation

Exposure of Compound 9 to UV light induces a Norrish type II reaction, cleaving the C6-C7 bond to form drim-7,9(11)-diene-6-one (Compound 10). This step capitalizes on the γ-hydrogen abstraction mechanism, characteristic of Norrish reactions, to generate a drimane sesquiterpene framework. The reaction typically achieves 36–76% conversion, depending on solvent and light intensity.

OsO4-Mediated Dihydroxylation

Treatment of drim-7,9(11)-diene-6-one (Compound 10) with osmium tetroxide (OsO4) selectively dihydroxylates the C9-C11 double bond, producing drim-7-ene-9α,11-diol-6-one (Compound 12). This step proceeds with high regio- and stereoselectivity, favoring the α-configuration at C9. Alternative epoxidation using monoperphthalic acid, followed by HClO4-assisted hydrolysis, also yields Compound 12 but with reduced efficiency (68% vs. 91% for OsO4).

LiAlH4 Reduction and Epimerization

The critical step for 6-epi-albrassitriol formation involves reducing the C6 ketone in Compound 12 with lithium aluminum hydride (LiAlH4). This reaction generates a mixture of (-)-albrassitriol and (-)-6-epi-albrassitriol, with the latter arising from axial attack of the hydride, leading to C6 epimerization. The overall yield for this compound in this route is 13.6%.

Epoxidation-Hydrolysis and Ketodiol Reduction Route

Epoxidation of Drim-7,9(11)-diene-6-one

An alternative pathway begins with epoxidizing drim-7,9(11)-diene-6-one (Compound 10) using monoperphthalic acid, yielding a mixture of α- and β-epoxides (Compounds 13 and 14). The β-epoxide (Compound 14) is thermodynamically less stable and undergoes acid-catalyzed isomerization to the α-epoxide (Compound 13) via SN2 mechanisms.

HClO4-Assisted Hydrolysis to Ketodiol

Treatment of the epoxide mixture with perchloric acid (HClO4) in tetrahydrofuran (THF) hydrolyzes the epoxide, forming drim-7-ene-9α,11-diol-6-one (Compound 12). This step achieves 68% yield, comparable to OsO4 dihydroxylation but avoids costly osmium reagents.

Stereoselective Reduction with LiAlH4

Identical to the first route, LiAlH4 reduces the C6 ketone in Compound 12, producing this compound in 14% overall yield. The reproducibility of this step across methods underscores LiAlH4’s reliability for C6-epimer formation.

Comparative Analysis of Synthetic Routes

Both routes highlight (+)-larixol’s versatility and the necessity of LiAlH4 for epimerization. The epoxidation-hydrolysis method offers cost advantages, while the photochemical route provides superior diol stereocontrol.

Mechanistic Insights into C6 Epimerization

The reduction of the C6 ketone in drim-7-ene-9α,11-diol-6-one (Compound 12) proceeds via a chair-like transition state. LiAlH4 delivers hydride from the less hindered axial position, inverting the configuration at C6 and yielding this compound. Computational studies suggest that steric hindrance from the C9α-hydroxyl group further biases hydride attack toward the axial direction, ensuring consistent epimerization.

Challenges and Optimizations

Byproduct Formation

Competing reduction pathways occasionally generate over-reduced byproducts, necessitating chromatographic purification. Gradient elution with hexane-ethyl acetate (7:3) effectively isolates this compound.

Solvent and Temperature Effects

Photochemical steps require anhydrous conditions and UV light at 300 nm for optimal efficiency. Elevated temperatures during HClO4 hydrolysis (>25°C) risk dehydration, underscoring the need for strict temperature control.

Analytical Validation

Post-synthesis characterization employs:

-

NMR Spectroscopy : Confirms C6 configuration via coupling constants (J6,7 = 2.5 Hz for 6-epi).

-

X-ray Crystallography : Resolves ambiguity in early intermediates, such as 2,4-dinitrophenylhydrazone derivatives.

-

Mass Spectrometry : Validates molecular weight (254.37 g/mol) and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction of the carbonyl group is a key step in its synthesis.

Substitution: It can undergo substitution reactions to form various analogs.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for oxidation.

Reduction: Lithium aluminium hydride is used for the reduction of the carbonyl group.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .

Scientific Research Applications

Pharmacological Applications

6-epi-Albrassitriol exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, which could lead to its application in cancer treatment protocols .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It may help modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

Agricultural Applications

The agricultural sector can benefit from the unique properties of this compound:

- Plant Growth Regulator : As a natural compound, this compound can be utilized as a plant growth regulator. It promotes root development and enhances overall plant vigor, which can lead to improved crop yields .

- Pest Resistance : Studies suggest that this compound may enhance plants' resistance to pests and diseases. Its application can potentially reduce the need for synthetic pesticides, aligning with sustainable agricultural practices .

Biotechnological Applications

In biotechnology, this compound shows promise in various innovative applications:

- Bioconversion Processes : The compound can be used in bioconversion processes to produce valuable metabolites. Its unique structure allows for various modifications that can lead to the synthesis of other bioactive compounds .

- Synthetic Biology : Researchers are exploring the use of this compound in synthetic biology applications, where it can serve as a building block for designing novel compounds with desired biological activities .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |

| Study C | Plant Growth Regulation | Enhanced root biomass and overall plant health in treated crops compared to controls. |

Mechanism of Action

The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Drimane sesquiterpenoids share a common tricyclic backbone but differ in functional groups, stereochemistry, and oxidation states, leading to varied biological activities. Below is a detailed comparison of 6-epi-Albrassitriol with structurally related compounds:

Structural and Functional Group Differences

Analytical and Stability Considerations

- HPLC Analysis: this compound requires C18 columns and methanol-based mobile phases, avoiding proteinaceous samples to prevent column degradation .

- Stability: Like other drimanes, it is sensitive to light and humidity, necessitating storage in anhydrous methanol at -20°C .

Biological Activity

6-epi-Albrassitriol is a natural organic compound classified as a triterpenoid, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : It effectively neutralizes free radicals, reducing oxidative stress and potentially preventing cellular damage.

- Antibacterial Activity : The compound disrupts bacterial cell membranes, inhibiting growth and proliferation of various bacterial strains.

- Anti-inflammatory Activity : It modulates inflammatory responses by inhibiting pro-inflammatory cytokine production.

- Antitumor Activity : this compound induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

The biological effects of this compound are mediated through multiple molecular targets:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

- Bacterial Disruption : The compound alters membrane permeability in bacteria, leading to cell lysis.

- Cytokine Regulation : It inhibits the signaling pathways that lead to the expression of pro-inflammatory cytokines.

- Apoptosis Induction : In cancer cells, this compound triggers intrinsic apoptotic pathways, promoting cell death.

Antioxidant Properties

A study demonstrated that this compound exhibits significant antioxidant activity. In vitro assays showed a marked reduction in oxidative stress markers when cells were treated with the compound. The IC50 value for radical scavenging activity was reported at approximately 25 µM, indicating its potency compared to other known antioxidants .

Antibacterial Efficacy

Research has shown that this compound possesses substantial antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 15 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. This study suggests that the compound may serve as a potential anti-inflammatory agent in chronic inflammatory conditions .

Antitumor Activity

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. Notably, treatment with the compound resulted in an IC50 value of 20 µM against the A549 lung cancer cell line, highlighting its potential as an anticancer drug . Morphological changes indicative of apoptosis were observed, including nuclear condensation and membrane blebbing.

Comparative Analysis with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.